
Technical Support Center: Interpreting
Unexpected Activity in Negative Controls

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: ERK Inhibitor II, Negative Control

CAS No.: 1177970-73-8

Cat. No.: B3061510 Get Quote

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, prepared by our Senior Application

Scientists, provides in-depth troubleshooting for a common yet perplexing issue in biological

assays: when your negative control shows unexpected biological activity. This phenomenon,

often manifesting as a false positive or high background signal, can compromise the integrity of

your experimental data.[1][2][3] Here, we delve into the root causes and provide actionable

solutions to ensure the validity of your results.

Frequently Asked Questions (FAQs)
Q1: What is the primary function of a negative control?

A negative control is a sample or condition that is not expected to produce a positive result.[1]

[2][3] Its purpose is to establish a baseline or background signal, against which the activity of

your experimental samples can be compared.[1] A properly functioning negative control helps

to rule out false positives and ensures that the observed effects are due to the variable being

tested.[1][2]

Q2: Why is my negative control showing a signal?

Unexpected activity in a negative control can stem from several factors, including

contamination of reagents or samples, non-specific binding of antibodies or other detection
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molecules, issues with the assay components themselves, or even problems with the

experimental setup and instrumentation.[4][5][6]

Q3: Can I still trust my data if the negative control is active?

An active negative control raises significant concerns about the validity of your experiment. It

suggests that there may be a confounding variable or an artifact affecting your results.[7][8] It is

crucial to identify and address the source of the issue before drawing conclusions from your

data.

Q4: What is the difference between a "no-template" control and a "negative" control?

A "no-template" control (NTC), commonly used in PCR-based assays, is a specific type of

negative control where the sample (e.g., DNA or RNA) is replaced with a clean buffer (like

nuclease-free water).[8] This helps to identify contamination in the PCR reagents.[8] A broader

"negative control" might involve a sample that is known to be negative for the target of interest,

such as a sample from an uninfected individual in a diagnostic test.[1]

In-Depth Troubleshooting Guides
When a negative control behaves unexpectedly, a systematic approach is required to pinpoint

the source of the problem. The following guides will walk you through the most common culprits

and provide step-by-step protocols to resolve them.

Guide 1: Investigating Contamination
Contamination is a primary suspect when negative controls show activity. Contaminants can be

introduced at multiple stages of the experimental workflow.[9][10][11]

Reagents and Buffers: Common laboratory reagents, including water, buffers, and even

commercially prepared kits, can be a source of contaminating DNA or other substances that

can lead to false positives.[9][10][11][12]

Cell Culture: Media, serum, or other supplements can be contaminated with endotoxins or

other substances that non-specifically activate cells.[4][13]
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Cross-Contamination: Pipetting errors or carryover from positive samples can introduce the

target analyte into negative control wells.

Environment: Dust particles or aerosols in the laboratory environment can also lead to

contamination.[4]
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Caption: Troubleshooting workflow for contamination.

Objective: To identify which reagent is the source of contamination.

Procedure:

1. Set up a series of control reactions. In each reaction, omit one component of the assay at

a time, or substitute it with a fresh, unopened batch.

2. For example, in an ELISA, you can have wells with:

All reagents except the sample.[4]

All reagents except the primary antibody.

All reagents except the secondary antibody.

Each buffer tested individually.
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3. Run the assay as usual and measure the signal in each control well.

Interpretation: A high signal in a well where a specific reagent was used points to that

reagent as the likely source of contamination.

Guide 2: Addressing Non-Specific Binding
Non-specific binding of detection antibodies or other reagents to the assay plate or other

components can lead to a uniformly high background signal across all wells, including the

negative controls.[5][6]

Inadequate Blocking: The blocking buffer may not be effectively preventing the binding of

antibodies to the plastic surface of the microplate.[5]

Antibody Concentration: The concentration of the primary or secondary antibody may be too

high, leading to increased non-specific interactions.[5][14]

Insufficient Washing: Inadequate washing steps may fail to remove unbound antibodies or

other reagents.[4][6][13]

Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the

sample or on the plate.[14]
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Caption: Troubleshooting workflow for non-specific binding.

Objective: To determine the optimal concentration of primary and secondary antibodies that

provides a good signal-to-noise ratio.

Procedure:

1. Perform a checkerboard titration. Create a matrix on your assay plate where you test a

range of dilutions for both the primary and secondary antibodies.

2. Include both positive and negative control samples for each antibody concentration

combination.

3. Run the assay and measure the signal.

Interpretation: Identify the lowest concentrations of primary and secondary antibodies that

still provide a robust signal in the positive control while minimizing the signal in the negative

control.

Guide 3: Evaluating Assay Components and Conditions
Problems with the assay components themselves or the experimental conditions can also

contribute to unexpected activity in negative controls.

Reagent Degradation: Improper storage or repeated freeze-thaw cycles can lead to the

degradation of critical reagents like enzymes or antibodies.[15]

Sub-optimal Assay Conditions: Incubation times, temperatures, or buffer pH may not be

optimal for the assay, leading to artifacts.[5]

Plate Issues: The type of microplate used may not be suitable for the assay, leading to high

background.

Detection Reagent Issues: The substrate for an enzymatic reaction may be unstable or

produce a signal in the absence of the enzyme.[13]
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Caption: Troubleshooting for assay components and conditions.

Objective: To determine if the detection substrate is auto-reacting or unstable.

Procedure:

1. Set up wells containing only the assay buffer and the detection substrate.

2. Incubate these wells under the same conditions as your experimental samples.

3. Measure the signal at multiple time points.

Interpretation: A significant increase in signal over time in the absence of the enzyme or

analyte indicates a problem with the substrate's stability.

Data Interpretation and Best Practices
Acceptable Signal in Negative Controls

The acceptable level of signal in a negative control is assay-dependent. A common metric is

the signal-to-background (S/B) ratio or the signal-to-noise (S/N) ratio.
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Control Type Ideal Signal
Acceptable Signal
Range

Action Required if
Exceeded

Negative Control
No signal above

background

< 10% of the positive

control signal

Investigate and

troubleshoot

Positive Control Strong, robust signal
> 3-fold higher than

the negative control

Optimize assay

conditions

Best Practices for Reliable Controls

Always include appropriate controls: Every experiment should include both positive and

negative controls.

Use high-quality reagents: Source reagents from reputable suppliers and handle them

according to the manufacturer's instructions.[16]

Maintain a clean working environment: Regularly clean and decontaminate your workspace

and equipment to prevent contamination.

Document everything: Keep detailed records of your experimental procedures, reagent lot

numbers, and any deviations from the protocol.

When in doubt, start fresh: If you are unable to identify the source of the problem, it is often

best to start over with fresh reagents and a thoroughly cleaned workspace.

By systematically investigating the potential causes of unexpected activity in your negative

controls, you can ensure the reliability and integrity of your experimental data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. wax-studios.com [wax-studios.com]

2. Understanding Negative and Positive Controls in Scientific Experiments - Oreate AI Blog
[oreateai.com]

3. Understanding Positive and Negative Controls in Experiments - Oreate AI Blog
[oreateai.com]

4. mabtech.com [mabtech.com]

5. astorscientific.us [astorscientific.us]

6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]

7. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies -
PMC [pmc.ncbi.nlm.nih.gov]

8. The Unsung Heroes of Science: Understanding Negative Controls in Experiments - Oreate
AI Blog [oreateai.com]

9. Reagent and laboratory contamination can critically impact sequence-based microbiome
analyses - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. biorxiv.org [biorxiv.org]

12. Reagent-Borne Contamination Affects the Identification of Bacteria [molzym.com]

13. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]

14. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]

15. Assay Troubleshooting | MB [molecular.mlsascp.com]

16. bellbrooklabs.com [bellbrooklabs.com]

To cite this document: BenchChem. [Technical Support Center: Interpreting Unexpected
Activity in Negative Controls]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3061510#interpreting-data-when-negative-control-
shows-biological-activity]

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b3061510?utm_src=pdf-custom-synthesis
https://www.wax-studios.com/fetch.php/FTwAil/443491/Positivecontrolvsnegativecontrol.pdf
https://www.oreateai.com/blog/understanding-negative-and-positive-controls-in-scientific-experiments/1b05551cb3fa231545f653723e1c5faa
https://www.oreateai.com/blog/understanding-negative-and-positive-controls-in-scientific-experiments/1b05551cb3fa231545f653723e1c5faa
https://www.oreateai.com/blog/understanding-positive-and-negative-controls-in-experiments/dd31558727075963b9f6ca045003f646
https://www.oreateai.com/blog/understanding-positive-and-negative-controls-in-experiments/dd31558727075963b9f6ca045003f646
https://www.mabtech.com/knowledge-hub/understanding-background-spots-negative-controls-elispot-and-fluorospot
https://www.astorscientific.us/blogs/news/high-background-elisa
https://shop.surmodics.com/elisa-test-results-high-background-causes
https://pmc.ncbi.nlm.nih.gov/articles/PMC3053408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3053408/
https://www.oreateai.com/blog/the-unsung-heroes-of-science-understanding-negative-controls-in-experiments/08c706970ff707578f73d449371535ae
https://www.oreateai.com/blog/the-unsung-heroes-of-science-understanding-negative-controls-in-experiments/08c706970ff707578f73d449371535ae
https://pmc.ncbi.nlm.nih.gov/articles/PMC4228153/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4228153/
https://www.researchgate.net/publication/268230308_Reagent_and_laboratory_contamination_can_critically_impact_sequence-based_microbiome_analyses
https://www.biorxiv.org/content/10.1101/007187v1
https://www.molzym.com/molzym-blog/categories/dna-free-reagents/235-reagent-borne-contamination-affects-the-identification-of-bacteria
https://www.ucytech.com/troubleshooting-t-cell-elispot-assay
https://www.thermofisher.com/tw/zt/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/ihc-troubleshooting-guide.html
https://molecular.mlsascp.com/assay-troubleshooting-1.html
https://bellbrooklabs.com/common-challenges-in-biochemical-assays-and-how-to-overcome-them/
https://www.benchchem.com/product/b3061510#interpreting-data-when-negative-control-shows-biological-activity
https://www.benchchem.com/product/b3061510#interpreting-data-when-negative-control-shows-biological-activity
https://www.benchchem.com/product/b3061510#interpreting-data-when-negative-control-shows-biological-activity
https://www.benchchem.com/product/b3061510#interpreting-data-when-negative-control-shows-biological-activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3061510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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